8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
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Overview
Description
8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione is a complex organic compound that features a unique combination of indole, triazoloquinazoline, and chloro functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazoloquinazoline core. Key steps include:
Formation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other established methods.
Formation of Triazoloquinazoline Core: This involves cyclization reactions, often using hydrazine derivatives and appropriate aldehydes or ketones.
Final Assembly: The final step involves coupling the indole derivative with the triazoloquinazoline core under specific conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole core.
Triazoloquinazoline Derivatives: Compounds such as triazolam and alprazolam share the triazoloquinazoline core.
Uniqueness
What sets 8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione apart is the combination of these two cores along with the chloro functionality, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-3-10-27-21(31)16-9-8-14(24)11-18(16)29-22(27)26-28(23(29)32)12-19(30)20-13(2)25-17-7-5-4-6-15(17)20/h4-9,11,25H,3,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOADAIVHLAGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)Cl)N3C1=NN(C3=O)CC(=O)C4=C(NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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